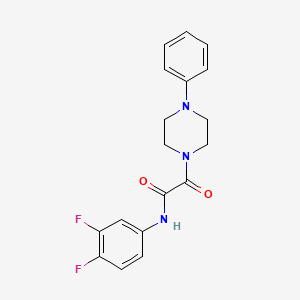

N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Description

N-(3,4-Difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-difluorophenyl group attached to the acetamide nitrogen and a 4-phenylpiperazine moiety. The compound’s molecular formula is C₁₉H₁₈F₂N₃O₂, with a molar mass of 364.37 g/mol. The 4-phenylpiperazine group is a common pharmacophore in neuroactive compounds, suggesting possible interactions with serotonin or dopamine receptors .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2/c19-15-7-6-13(12-16(15)20)21-17(24)18(25)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGANIZBOMHBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 3,4-difluoroaniline with 4-phenylpiperazine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to three analogs (Table 1):

Table 1: Structural and Molecular Comparison

Structural Insights:

- Piperazine vs.

- Halogen Substituents : The 3,4-difluorophenyl group in the target compound may improve metabolic resistance compared to the 3-chlorophenyl () or chloro group (). Fluorine’s electronegativity enhances dipole interactions and reduces oxidative metabolism .

- Phenyl Modifications : The 3,4-dimethylphenyl substituent in increases hydrophobicity, likely reducing aqueous solubility compared to the target compound’s difluorophenyl group .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity:

- The 4-phenylpiperazine moiety in the target compound is associated with affinity for serotonin (5-HT₁ₐ) and dopamine (D₂) receptors, common in antipsychotics. The 3-chlorophenyl analog () may exhibit distinct selectivity due to chlorine’s larger atomic radius and polarizability .

Metabolic Stability:

- Fluorine substituents in the target compound likely slow cytochrome P450-mediated oxidation compared to the chlorine-containing analog () or methoxy groups () .

Solubility and Bioavailability:

- The 3,4-diethoxyphenyl group in increases lipophilicity (logP ~2.5), whereas the target compound’s difluorophenyl group balances hydrophobicity and polarity (predicted logP ~2.1), favoring membrane permeability .

Biological Activity

N-(3,4-Difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, with CAS number 941963-08-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, including its pharmacological properties and mechanisms of action.

- Molecular Formula : C19H21F2N3O

- Molecular Weight : 345.386 g/mol

- LogP : 3.768 (indicates moderate lipophilicity)

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with phenylpiperazine derivatives under controlled conditions. The characterization is performed using techniques such as:

- Infrared (IR) spectroscopy

- Proton Nuclear Magnetic Resonance (NMR)

- Mass spectrometry

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, particularly in vitro against lung cancer cells (A549). The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a critical parameter for evaluating anticancer efficacy.

The compound's mechanism of action may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that it interacts with key proteins involved in these pathways, potentially leading to apoptosis in cancer cells.

Pharmacological Profile

The pharmacological profile includes:

- Antioxidant Activity : Exhibits moderate antioxidant properties compared to standard antioxidants.

- Neuropharmacological Effects : Piperazine derivatives are known for their ability to interact with neurotransmitter systems, which may contribute to anxiolytic or antidepressant effects.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation.

Case Studies and Research Findings

Several case studies have explored the biological activity of piperazine derivatives, including this compound. For instance:

- A study demonstrated significant cytotoxicity against A549 lung cancer cells.

- Another research highlighted its potential as an effective agent against drug-resistant bacterial strains.

Q & A

Synthesis & Optimization

Basic Q: What are the critical steps in synthesizing N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, and how do reaction conditions influence yield? Methodological Answer: The synthesis typically involves:

Amide Coupling : Reacting 4-phenylpiperazine with a chloroacetyl chloride derivative under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).

Nucleophilic Substitution : Introducing the difluorophenyl group via a Buchwald-Hartwig coupling or Ullmann reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) at 80–100°C .

Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Key Factors : Temperature control during exothermic steps and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Advanced Q: How can enantiomeric purity be optimized during synthesis? Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to separate enantiomers.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated coupling steps to favor desired stereoisomers .

Biological Activity & Mechanism

Basic Q: What in vitro assays are suitable for preliminary screening of this compound’s biological activity? Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase inhibition via ADP-Glo™) at varying concentrations (1 nM–100 µM) to determine IC₅₀.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

Advanced Q: How can researchers elucidate the compound’s interaction with serotonin receptors (e.g., 5-HT₁A)? Methodological Answer :

- Radioligand Binding Assays : Compete with [³H]-8-OH-DPAT in transfected HEK293 cells expressing 5-HT₁A receptors.

- Molecular Dynamics (MD) Simulations : Dock the compound into receptor crystal structures (PDB: 7E2Z) using AutoDock Vina, focusing on piperazine-fluorophenyl interactions .

Structure-Activity Relationship (SAR)

Basic Q: Which structural modifications enhance target selectivity? Methodological Answer :

- Piperazine Substitution : Replace 4-phenylpiperazine with 4-(pyridin-2-yl)piperazine to improve CNS penetration.

- Fluorophenyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,4-positions to boost metabolic stability .

Advanced Q: How to resolve contradictory SAR data between in vitro and in vivo models? Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma (e.g., hydroxylated derivatives).

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue distribution to clarify discrepancies .

Analytical Characterization

Basic Q: Which techniques confirm structural integrity post-synthesis? Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ 2.8–3.2 ppm for piperazine protons) with reference spectra.

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to verify purity (>98%) and detect trace impurities .

Advanced Q: How to characterize degradation products under accelerated stability conditions? Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), acid/alkali (0.1M HCl/NaOH), and UV light.

- LC-HRMS : Identify degradation products (e.g., hydrolyzed amide bonds) via exact mass matching (±5 ppm) .

Computational Modeling

Advanced Q: What strategies improve docking accuracy for this compound’s polypharmacology? Methodological Answer :

- Ensemble Docking : Use multiple receptor conformations (e.g., from MD simulations) to account for flexibility.

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for fluorine substitutions at the difluorophenyl group .

Data Contradiction Analysis

Advanced Q: How to address conflicting reports on cytotoxicity across cell lines? Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., consistent seeding density, serum-free media).

- Multi-Omics Integration : Correlate cytotoxicity with transcriptomic profiles (RNA-seq) to identify resistance markers .

Toxicity & Safety Profiling

Advanced Q: What methodologies assess off-target toxicity in preclinical development? Methodological Answer :

- hERG Channel Inhibition : Patch-clamp assays on HEK293-hERG cells to evaluate cardiac risk.

- Ames Test : Use TA98 and TA100 strains to screen for mutagenicity at 0.1–100 µg/plate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.